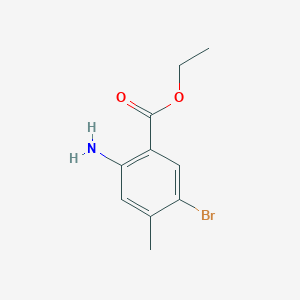
Ethyl-3-Acetyl-4-Oxocyclohexan-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O4 It is a derivative of cyclohexane, featuring both acetyl and oxo functional groups
Wissenschaftliche Forschungsanwendungen
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is ensured through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wirkmechanismus
The mechanism of action of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxo and acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the acetyl group.
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 3-oxocyclohexane-1-carboxylate: Similar structure but lacks the acetyl group.
Uniqueness
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is unique due to the presence of both acetyl and oxo groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar counterparts .
Eigenschaften
IUPAC Name |
ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJORMCJNXQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)
![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)
![7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588325.png)

![6-fluoro-3-(piperidine-1-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2588332.png)



![4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2588337.png)

